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Compound of Interest

Compound Name: Imidocarb

Cat. No.: B15563879

An In-depth Review of the Urea Derivative Imidocarb and its Application in Veterinary Medicine

Abstract

Imidocarb, a synthetic carbanilide derivative of urea, is a cornerstone of veterinary medicine
for the treatment and prophylaxis of several protozoal diseases.[1][2] Primarily utilized as its
dipropionate salt for parenteral administration, Imidocarb exhibits potent activity against
intraerythrocytic parasites, most notably Babesia and Anaplasma species, in a wide range of
animals including cattle, horses, sheep, and dogs.[3][4][5] Its mechanism of action, while not
fully elucidated, is thought to involve the disruption of nucleic acid and polyamine synthesis in
the parasite and the inhibition of inositol uptake by the host erythrocyte. The drug is also a
known acetylcholinesterase inhibitor, a property linked to its characteristic cholinergic side
effects. This guide provides a comprehensive technical overview of Imidocarb, detailing its
chemical properties, proposed mechanisms of action, pharmacokinetic profiles, and
established experimental protocols. It is intended for researchers, scientists, and drug
development professionals seeking a detailed understanding of this critical veterinary
therapeutic agent.

Chemical and Physical Properties

Imidocarb is classified as a urea derivative, specifically an N-phenylurea.[6] Its chemical
structure consists of a central urea moiety symmetrically substituted with two phenyl groups,
each bearing a 4,5-dihydro-1H-imidazol-2-yl group at the meta-position.
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e IUPAC Name: 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenylJurea[1][2]
e Molecular Formula: C19H20NeO[1]
e Molar Mass: 348.410 g-mol~1[1]

For therapeutic use, it is typically formulated as Imidocarb dipropionate (C25H32NeOs), a water-
soluble salt that is administered via intramuscular (IM) or subcutaneous (SC) injection.[7]

Mechanism of Action

The precise parasiticidal mechanism of Imidocarb is not fully understood, but several
pathways have been proposed.[8] The drug's adverse effects in the host are better
characterized and are linked to its anticholinergic properties.

Antiparasitic Action (Proposed)

The primary action of Imidocarb is directed against the parasite's ability to replicate within the
host's red blood cells. Two main hypotheses exist:

« Interference with Nucleic Acid and Polyamine Synthesis: Imidocarb is believed to disrupt the
synthesis or function of parasite nucleic acids, thereby inhibiting replication.[8] This may be
linked to the disruption of polyamine metabolism, which is critical for cell growth and
proliferation. Polyamines like putrescine and spermidine are essential for DNA stabilization
and synthesis. By interfering with this pathway, Imidocarb could exert a cytostatic or
cytotoxic effect on the parasite.

« Inhibition of Inositol Uptake: Another proposed mechanism is the prevention of myo-inositol
uptake into the parasite-infected erythrocyte. Protozoa require inositol for the synthesis of
phosphatidylinositol (PI) and its derivatives, which are vital components of cell membranes
and signaling pathways.[9] By blocking inositol transporters, Imidocarb could deprive the
parasite of this essential nutrient, leading to metabolic failure.
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Fig. 1: Proposed Antiparasitic Mechanisms of Imidocarb.

Host Cholinergic Effects

In the host animal, Imidocarb acts as an acetylcholinesterase (AChE) inhibitor.[1][10]

Acetylcholinesterase is the enzyme responsible for breaking down the neurotransmitter

acetylcholine (ACh) at the synaptic cleft. By inhibiting AChE, Imidocarb causes an
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accumulation of ACh, leading to overstimulation of muscarinic and nicotinic receptors. This
results in the classic cholinergic side effects observed clinically, such as salivation, lacrimation,
urination, defecation (SLUD), and vomiting.[10][11]
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Fig. 2: Mechanism of Imidocarb-Induced Cholinergic Toxicity.

Pharmacokinetics and Pharmacodynamics

Imidocarb is rapidly absorbed following SC or IM injection. It is characterized by a wide volume
of distribution and a long elimination half-life, which contributes to its persistent prophylactic

activity.

Quantitative Pharmacokinetic Data
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The following tables summarize key pharmacokinetic parameters and quantitative data from
toxicity studies.

Parameter Species Dose & Route Value Reference

2257.5+273.62

Cmax Cattle 3.0 mg/kg SC [12][13]
ng/mL

Tmax Cattle 3.0 mg/kg SC 2.14+0.67h [12][13]

Ti/2 Cattle 3.0 mg/kg SC 31.77+£25.75h [12][13]
14553.95 +

AUCo-t Cattle 3.0 mg/kg SC [12][13]
1946.85 ng-h/mL

Cmax Sheep 4.5 mg/kg IM 7.9 pg/mL [12]

Tmax Sheep 4.5 mg/kg IM ~4 h [12]

Table 1. Pharmacokinetic Parameters of Imidocarb in Livestock.

Study Type Species Dose & Route Key Findings Reference

Target organs:

90-Day Oral 5, 20, 80 liver & intestines.
. Dog [51[14]
Toxicity mg/kg/day Deaths occurred
at 80 mg/kg.

Slight increase in
2.2,55,7.7,9.9

SC Safety Study Dog ALT and AST at [51[14]
mg/kg (x2)
9.9 mg/kg.
Plasma ChE
Cholinesterase reduced to
o Dog 6.5 mg/kg IV [11]
Inhibition 61.5% of normal
at 4-6h.
Plasma ChE
Cholinesterase
Dog 6.5 mg/kg IM reduced to 66% [11]

Inhibition
of normal at 4h.
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Table 2. Summary of Quantitative Toxicology and Pharmacodynamic Data.

Clinical Use and Dosage

Imidocarb is indicated for the treatment of babesiosis and anaplasmosis. Dosages vary
significantly by species and intended use (treatment vs. prevention). Intravenous administration
Is strictly contraindicated.[5][15]

Species Indication Dosage Regimen Reference
Babesiosis 1.0 mL/ 100 kg BW,

Cattle [5]
(Treatment) SC

Babesiosis 2.5 mL /100 kg BW, 5]

(Prevention) SC

Anaplasmosis 2.5 mL /100 kg BW, 5]

(Treatment) SC

, _ 2.0 mL /100 kg BW,
Horse Babesia caballi [5]
IM, for 2 days

3.5 mL /100 kg BW,
Theileria equi IM, 4 times at 72h [5]

intervals

0.5mL/ 10 kg BW,

Dog Babesiosis SC or IM, 2 doses 14 [5]
days apart
Babesiosis/Anaplasm 1.0 mL /100 kg BW,
Sheep _ [5]
osis IM

Table 3. Standard Therapeutic Dosages of Imidocarb Dipropionate (120 mg/mL solution).

Resistance

While generally effective, treatment failures have been reported, suggesting the potential for
emerging resistance. In a case study involving Babesia canis, a dog required multiple,
escalating doses of Imidocarb before treatment was ultimately changed to an
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atovaguone/azithromycin combination to resolve the infection.[8][16] The molecular
mechanisms of Imidocarb resistance in protozoa have not yet been identified, though strain-
to-strain variability in susceptibility is suspected.[8][17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The
following sections describe the protocols from key studies on Imidocarb.

Pharmacokinetic Study in Cattle

This protocol was designed to determine the pharmacokinetic parameters of Imidocarb
following subcutaneous injection in healthy cattle.[12][13][15]

e Subjects: 48 healthy cattle (24 male, 24 female), ~6 months old, weighing 180 £ 15 kg.

e Treatment: A single subcutaneous injection of Imidocarb dipropionate at a dose of 3.0 mg/kg
body weight.

o Sample Collection: Blood samples (10-15 mL) were collected from the jugular vein into
EDTA-containing tubes at specified time points: O (pre-dose), 10 min, 30 min, 1, 2, 4, 6, 8,
10, 12, 24, 48, 72, and 96 hours post-administration.

o Sample Processing: Plasma was separated by centrifugation at 1500 x g for 10 minutes and
stored at -20°C until analysis.

e Analytical Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry
(UPLC-MS/MS).

o lonization: Positive ion electrospray ionization (ESI+).

(¢]

Detection: Multiple Reaction Monitoring (MRM).

[¢]

Parent lon: m/z 175 ([M+2H]?").

o

Daughter lons: m/z 162 (quantitative) and m/z 188 (qualitative).
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o Parameters: Capillary voltage 2.43 kV; Cone voltage 30 V; Desolvation temperature
500°C.

o Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, T1/2, AUC) were calculated using
non-compartmental analysis.

Administer 3.0 mg/kg
imidocarb SC

Collect Blood Samples
(0h to 96h)

Select 48 Centrifuge & Separate Store Plasma Analyze via Calculate PK
Healthy Cattle Plasma at-20°C UPLC-MS/MS Parame! ters
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Fig. 3: Experimental Workflow for Cattle Pharmacokinetic Study.

Efficacy Trial in Dogs with Babesia gibsoni

This study compared the efficacy of three different treatment protocols for naturally occurring
Babesia gibsoni infection in dogs.[18]

e Subjects: 18 client-owned dogs with confirmed B. gibsoni infection.

» Experimental Design: Dogs were randomly assigned to one of three treatment groups (n=6
per group).

o Group I: Imidocarb dipropionate (6 mg/kg, IM), administered as two doses 14 days apart.

o Group II: Diminazene aceturate (3.5 mg/kg, IM) on day 1, followed by Imidocarb
dipropionate (6 mg/kg, IM) on day 2.

o Group lll: Same as Group II, with the addition of Clindamycin (30 mg/kg, PO, q12h) for 14
days.

o Evaluation:

o Baseline (Day 0): Full clinical examination, complete blood count (CBC), serum
biochemistry, and parasite detection via microscopy and PCR.
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o Follow-up (Day 21): The same examinations were repeated to assess clinical and
clinicopathological improvement and parasite clearance.

o Outcome Measures: Efficacy was determined by comparing the remission of clinical signs
(e.g., fever, anorexia, pale mucous membranes) and normalization of hematological
parameters (e.g., platelet count, hematocrit) between groups.

Synthesis of Imidocarb Dipropionate

A patented method describes the synthesis of Imidocarb, which can be adapted to produce
the dipropionate salt.[19] The general workflow involves the creation of a key intermediate, 2-
(3-aminophenyl)imidazoline, followed by a reaction with a urea source.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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